Methyl 3,5-dimethoxy-2-naphthoate
Description
Contextualization within Modern Organic Chemistry Research
Naphthoate esters and their derivatives are integral to several key areas of contemporary organic chemistry. Their applications span from being crucial intermediates in the synthesis of complex natural products and pharmaceuticals to their use in the development of novel materials with specific optical and electronic properties. ijrpr.comnih.govthieme-connect.comresearchgate.net The rigid naphthalene (B1677914) core, combined with the electronic influence of the ester and other substituents, allows for the fine-tuning of molecular properties, making them attractive targets for synthetic chemists. Research in this area often focuses on developing novel and efficient synthetic methodologies, exploring the structure-activity relationships of new derivatives, and investigating their potential in materials science and medicinal chemistry. nih.govbohrium.comekb.eg
Historical Perspectives on Related Naphthoate and Naphthalene Derivatives in Scientific Inquiry
The history of naphthalene and its derivatives is deeply rooted in the development of organic chemistry. Naphthalene itself was first isolated from coal tar in the early 19th century, and its structure, consisting of two fused benzene (B151609) rings, was a subject of considerable study. ijrpr.comwikipedia.org This foundational work paved the way for the exploration of a vast number of naphthalene derivatives. Early research was often driven by the dye industry, where substituted naphthalenes proved to be valuable precursors to a wide range of colorful compounds. Over time, the focus expanded to include the investigation of their medicinal properties and other industrial applications. The study of naphthoic acids and their esters has been a continuous thread in this historical narrative, with early work concentrating on their synthesis and basic reactivity.
Evolution of Research Challenges and Opportunities for Methyl 3,5-dimethoxy-2-naphthoate and Analogs
The synthesis of polysubstituted naphthalenes, such as this compound, presents unique challenges. Controlling the regioselectivity of substitution on the naphthalene core can be difficult, often requiring multi-step synthetic sequences. bohrium.comrsc.org Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and novel annulation strategies, have provided new avenues to address these challenges, offering more efficient and selective routes to previously inaccessible derivatives. bohrium.comrsc.org
For this compound and its analogs, research opportunities lie in several areas. The specific placement of the two methoxy (B1213986) groups and the methyl ester function on the naphthalene ring system creates a unique electronic and steric environment. This could lead to interesting and potentially useful properties, for example, in the field of materials science where such substitution patterns can influence fluorescence or liquid crystalline behavior. Furthermore, as with many naphthoate derivatives, there is potential for biological activity, and this specific substitution pattern could be a key feature for interaction with biological targets. The development of scalable and efficient syntheses for this compound and its analogs is a primary hurdle that, if overcome, could unlock further research into its potential applications.
While detailed research focusing solely on this compound is not abundant in publicly available literature, its identity and some basic properties are established.
Physicochemical Data for this compound
| Property | Value |
| CAS Number | 107777-56-0 |
| Molecular Formula | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Detailed Research Findings
Specific research articles detailing the synthesis and in-depth characterization of this compound are limited. However, its use as a starting material in a nickel-catalyzed reduction of its inert C-O bonds has been documented. In this context, the methoxy groups of this compound were targeted for reduction, demonstrating a synthetic strategy for the selective dealkoxylation of polyalkoxyaromatic compounds. This research highlights the utility of this specific naphthoate ester as a substrate in the development of new synthetic methodologies. The study implies the successful prior synthesis of the compound, though the specific experimental details for its preparation were not provided in the supporting information of that particular study.
The broader field of naphthoate and naphthalene derivative research continues to be an active area of investigation. Studies on related compounds explore their potential as:
Anticancer agents: Certain naphthoquinone derivatives have shown promising cytotoxic activity against various cancer cell lines.
Antimicrobial compounds: The naphthalene scaffold is found in some natural and synthetic compounds with antibacterial and antifungal properties.
Materials for electronics: The aromatic and rigid nature of the naphthalene system makes it a candidate for inclusion in organic light-emitting diodes (OLEDs) and other electronic devices.
Further dedicated research into this compound is required to fully elucidate its chemical and physical properties and to explore its potential in various scientific and technological fields.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dimethoxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-16-12-6-4-5-9-7-11(14(15)18-3)13(17-2)8-10(9)12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXZIIPKKOBHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107777-56-0 | |
| Record name | METHYL 3,5-DIMETHOXY-2-NAPHTHOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies and Chemical Transformations
Chemo-Enzymatic Synthesis Approaches for Naphthoate Scaffolds
The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, has emerged as a powerful strategy for constructing complex molecules. This approach leverages the high selectivity and mild operating conditions of biocatalysts to create efficient and sustainable synthetic pathways. nih.govnih.gov
Biocatalytic Strategies in Green Chemistry Contexts
Biocatalysis is a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations under environmentally benign conditions, such as regular temperature and pressure, often in aqueous media. researchgate.net This minimizes energy consumption and avoids the use of toxic metals or harsh reagents. researchgate.net The principles of green chemistry, which include waste prevention, atom economy, and the use of safer solvents and catalysts, are well-addressed by employing biocatalysts. arkat-usa.org Enzymes, being biodegradable and often reusable, contribute to making chemical production cleaner and more sustainable. researchgate.net
In the context of naphthoate scaffolds, biocatalytic strategies can be applied to key synthetic steps. For instance, the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), a structurally related naphthoate, has been achieved from sinapic acid using a laccase enzyme from Trametes versicolor. researchgate.nettandfonline.com This enzymatic dimerization and subsequent chemical rearrangement highlight how biocatalysis can be a key part of synthesizing complex aromatic structures from renewable feedstocks. researchgate.net Such strategies are part of a growing effort to develop biocatalysts for new functions beyond those found in nature, often through protein engineering. nih.govnih.gov
Enzymatic Reaction Optimization and Kinetic Studies
To maximize the efficiency of biocatalytic processes, systematic optimization of reaction parameters is crucial. nih.gov This involves evaluating the effects of temperature, pH, enzyme loading, substrate concentration, and co-solvent percentage on reaction yield and selectivity. For the laccase-mediated synthesis of the DMNA precursor, bislactone, from sinapic acid, a detailed optimization was performed. tandfonline.com The study identified the optimal conditions for the enzymatic step, which are detailed in the table below.
| Parameter | Optimal Value |
| Temperature | 30 °C |
| Buffer pH | 5.5 |
| Co-solvent (Acetonitrile) | 20% |
| Enzyme/Substrate Ratio | 5 U.mmol⁻¹ |
| Initial Substrate Conc. | 0.18 mol.L⁻¹ |
| Data sourced from a study on the chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA). tandfonline.com |
Kinetic studies are essential for understanding the reaction mechanism and developing accurate process models. vu.nl For the enzymatic acylation of (±)-2-octanol, a kinetic model based on the ternary complex mechanism (ordered bi-bi) with inhibition by the alcohol substrate was successfully applied. researchgate.net Such kinetic modeling allows for the prediction of reaction rates and helps in designing fed-batch processes to overcome substrate inhibition, thereby improving yields. researchgate.net This iterative process of experimental validation and model refinement is key to designing robust enzyme cascades. vu.nl
Integrated Chemo-Enzymatic Pathways to Methyl 3,5-dimethoxy-2-naphthoate Precursors
Integrated chemo-enzymatic pathways combine the best of both worlds: the selectivity of enzymes and the versatility of chemical reactions. mdpi.com This synergy can lead to more efficient and sustainable routes to complex molecules. nih.gov A prime example is the one-pot, two-step synthesis of DMNA from sinapic acid. researchgate.nettandfonline.com
The process begins with an enzymatic reaction followed by a chemical transformation in the same vessel:
Enzymatic Step: Laccase-mediated oxidative dimerization of sinapic acid to form an intermediate bislactone. tandfonline.com
Chemical Step: Direct addition of a sodium hydroxide solution to the reaction mixture, which induces an alkaline rearrangement of the bislactone, through the intermediary thomasidioic acid, to form the final product, DMNA. tandfonline.com
This integrated approach successfully produced DMNA on a gram scale with a simple filtration for purification, demonstrating a sustainable and scalable pathway. researchgate.nettandfonline.com Computational tools are also being developed to design novel chemo-enzymatic pathways by combining databases of known enzymatic and chemical reactions, further expanding the possibilities for synthesizing complex targets. nih.govnih.gov
Metal-Catalyzed Coupling and Annulation Reactions for Naphthoate Ring Systems
Transition metal catalysis provides a powerful and versatile platform for the synthesis of substituted aromatic and heterocyclic systems. Gold and palladium catalysts, in particular, have enabled the development of novel annulation and cross-coupling reactions for the efficient construction of the naphthoate core.
Gold-Catalyzed Annulation Methods for Substituted Naphthoates
Gold catalysts, typically acting as carbophilic π-acids, are highly effective in activating carbon-carbon multiple bonds for nucleophilic attack, making them ideal for annulation reactions that build cyclic systems. nih.gov A specific gold-catalyzed annulation has been developed to form substituted naphthoates. citedrive.com This method involves the reaction of 1-[2-(dimethoxymethyl)phenyl]prop-2-yn-1-yl acetates with α-diazo esters. The reaction proceeds through a 1-methoxy-2-carbonyl-1H-indene intermediate, which then undergoes further transformation to yield the final naphthoate product. citedrive.com
Gold-catalyzed annulation reactions have also been developed for other diyne systems to create extended π-systems. nih.gov These reactions can proceed through different mechanisms, sometimes involving vinyl cation intermediates or dual gold catalysis that generates gold(I) vinylidene intermediates capable of inserting into C-H bonds. nih.govd-nb.info The choice of catalyst and reaction conditions allows for control over the cyclization mode, enabling the synthesis of diverse polycyclic aromatic structures. d-nb.info
Table of Gold-Catalyzed Annulation Reaction Conditions
| Catalyst System | Substrate | Product Type | Yield | Reference |
|---|---|---|---|---|
| AuCl₃ | 1-(2-(dimethoxymethyl)phenyl)-1-prop-2-yn-1-yl acetate and α-diazo esters | Substituted Naphthoates | - | citedrive.com |
| (IPr)Au(NCMe)SbF₆ | 1,8-Dialkynylnaphthalenes | Indenophenalene Derivatives | up to 96% | nih.gov |
| AuCl₃/AgNTf₂ | 1,6-Enyne | Polysubstituted Benzenes | up to 87% | nih.gov |
This table summarizes conditions from various gold-catalyzed annulation studies leading to diverse aromatic systems.
Palladium-Catalyzed Cross-Coupling in Naphthalene (B1677914) Derivatives Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods are widely used to synthesize complex molecules, including naphthalene derivatives. nih.gov
A significant advancement in this area is the development of highly efficient palladium precatalysts. Halogen-bridged 1- and 2-methylnaphthyl palladium dimers have been introduced as versatile and bench-stable palladium sources. nih.gov These dimers react smoothly in situ with various phosphine or carbene ligands to form well-defined, monoligated palladium complexes. These complexes exhibit exceptionally high activity in challenging cross-coupling reactions, including the Suzuki and Negishi couplings, often outperforming state-of-the-art systems. nih.gov
The utility of palladium catalysis is also demonstrated in migratory cyclization reactions, where a palladium catalyst can facilitate the formation of benzoheterocycles through a cascade involving C-H bond cleavage and an unexpected trans-1,2-palladium migration between sp² carbons. nih.gov Furthermore, the "Directed ortho Metalation (DoM) – Palladium-Catalyzed Cross-Coupling" connection provides a powerful strategy for the regioselective synthesis of polysubstituted aromatics, which can be applied to naphthalene systems. bac-lac.gc.ca
Advanced Esterification and Transesterification Protocols
The final step in the synthesis of this compound, or the synthesis of its derivatives, often involves an esterification or transesterification reaction. Traditional methods often require harsh conditions, which may not be compatible with sensitive functional groups. Therefore, advanced and milder protocols are of significant interest.
Transesterification is a key process for converting one ester into another and is particularly useful for creating a library of derivatives from a common intermediate like this compound. This process is typically catalyzed by acids or bases, but metal-based and enzymatic catalysts offer milder and more selective alternatives.
Lewis acid catalysts, such as those based on tin, indium, or yttrium, have been shown to be effective for transesterification under mild conditions. researchgate.net For instance, reacting this compound with a high-boiling alcohol in the presence of a catalytic amount of a Lewis acid can efficiently produce the corresponding ester derivative. The choice of catalyst can influence the reaction rate and selectivity, especially when dealing with sterically hindered alcohols. researchgate.netrug.nl
N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for transesterification reactions. They operate under neutral conditions and can often tolerate a wide range of functional groups.
In line with the principles of green chemistry, the development of sustainable esterification methods is a major focus of current research. These methods aim to reduce waste, avoid hazardous reagents, and utilize renewable resources.
For the synthesis of this compound from 3,5-dimethoxy-2-naphthoic acid, solid acid catalysts offer a green alternative to traditional mineral acids like sulfuric acid. mdpi.com Catalysts such as zeolites, ion-exchange resins, and sulfonated carbons are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying product purification. mdpi.comresearchgate.net
Enzymatic catalysis, using lipases, provides an exceptionally mild and selective method for esterification. These reactions are typically performed in organic solvents or solvent-free systems at or near room temperature. The high selectivity of enzymes can be advantageous when other sensitive functional groups are present in the molecule.
Furthermore, solvent-free esterification reactions, often promoted by microwave irradiation or mechanochemistry (ball milling), represent a highly sustainable approach. These techniques can significantly reduce reaction times and energy consumption while minimizing the use of volatile organic solvents.
| Method | Catalyst/Conditions | Substrates | Advantages |
| Lewis Acid Catalysis | InI3, Y(OTf)3 | This compound + Alcohol | Mild conditions, high yields |
| Solid Acid Catalysis | Amberlyst-15, Zeolite H-BEA | 3,5-Dimethoxy-2-naphthoic acid + Methanol (B129727) | Reusable catalyst, easy workup |
| Enzymatic Esterification | Lipase (e.g., Candida antarctica lipase B) | 3,5-Dimethoxy-2-naphthoic acid + Methanol | High selectivity, mild conditions |
| Solvent-Free Reaction | Microwave irradiation | 3,5-Dimethoxy-2-naphthoic acid + Methanol | Rapid, reduced energy consumption |
Table 2: Advanced Esterification and Transesterification Methods
Derivatization Strategies for Structural Modification and Functionalization
The naphthalene core and the methoxy (B1213986) and ester functional groups of this compound provide multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new properties.
The regioselectivity of electrophilic aromatic substitution on the naphthalene ring of this compound is governed by the directing effects of the existing substituents. The two methoxy groups are strongly activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing.
Given the positions of the substituents, the most activated positions for electrophilic attack are C4 and C6. The C4 position is ortho to the C3-methoxy group and para to the C5-methoxy group, making it highly activated. The C6 position is ortho to the C5-methoxy group. Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at these positions. The precise outcome may depend on the specific reaction conditions and the steric bulk of the electrophile. researchgate.netnih.gov
Transition metal-catalyzed C-H activation offers a modern and powerful strategy for the direct and regioselective functionalization of the naphthalene core. nih.govrsc.org By employing a suitable directing group, it is possible to functionalize positions that are not readily accessible through classical electrophilic substitution.
The methoxy and ester groups of this compound are also amenable to a variety of chemical transformations.
The methoxy groups can be cleaved to the corresponding hydroxyl groups using strong acids such as HBr or Lewis acids like BBr3. researchgate.netwikipedia.org This demethylation reaction opens up avenues for the synthesis of hydroxy-substituted naphthoates, which can be further functionalized, for example, through etherification or esterification of the newly formed hydroxyl groups.
The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. arkat-usa.org The resulting 3,5-dimethoxy-2-naphthoic acid can then be converted to other derivatives such as amides, acid chlorides, or other esters. The ester group can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4), yielding (3,5-dimethoxy-2-naphthyl)methanol.
| Functional Group | Transformation | Reagents | Product |
| Methoxy | Demethylation | BBr3, HBr | Hydroxyl |
| Methyl Ester | Hydrolysis (Saponification) | NaOH, H2O/MeOH | Carboxylic Acid |
| Methyl Ester | Reduction | LiAlH4 | Primary Alcohol |
| Methyl Ester | Amidation | NH3 or RNH2 | Amide |
| Naphthalene Core | Bromination | Br2, AcOH | Bromo-substituted naphthalene |
| Naphthalene Core | Nitration | HNO3, H2SO4 | Nitro-substituted naphthalene |
Table 3: Derivatization Reactions of this compound
Halogenation and Sulfonylation Reactions of Dimethoxynaphthoates
The introduction of halogen and sulfonyl groups onto the dimethoxynaphthoate scaffold represents a key synthetic transformation, enabling further functionalization and elaboration into more complex molecular architectures. These electrophilic aromatic substitution reactions are governed by the inherent electronic properties of the naphthalene ring system, which are significantly influenced by the directing effects of the methoxy and ester substituents.
Halogenation:
The halogenation of dimethoxynaphthoates, such as this compound, proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing, while the methyl ester group (-COOCH₃) is a deactivating group and is meta-directing. In the case of this compound, the positions C4, C6, and C8 are activated by the methoxy groups. The C4 position is activated by the C3-methoxy group, and the C6 and C8 positions are activated by the C5-methoxy group. The C2-ester group deactivates the ring, but its influence is overridden by the potent activating effects of the two methoxy groups.
The regioselectivity of halogenation is therefore a result of the interplay between these electronic effects and steric hindrance. Bromination of analogous compounds like methyl 3,5-dimethoxybenzoate has been investigated and provides insight into the expected reactivity. For this compound, electrophilic attack is most likely to occur at the C4 position, which is ortho to the C3-methoxy group and unencumbered sterically. Attack at C6 is also possible, being para to the C5-methoxy group.
| Reagent | Product(s) | Conditions |
| N-Bromosuccinimide (NBS) | Methyl 4-bromo-3,5-dimethoxy-2-naphthoate | Inert solvent (e.g., CCl₄), radical initiator (e.g., AIBN) or light |
| Bromine (Br₂) | Methyl 4-bromo-3,5-dimethoxy-2-naphthoate and other isomers | Lewis acid catalyst (e.g., FeBr₃) or in acetic acid |
| Chlorine (Cl₂) | Methyl 4-chloro-3,5-dimethoxy-2-naphthoate | Lewis acid catalyst (e.g., AlCl₃) |
Sulfonylation:
The sulfonylation of naphthalenes is a well-studied reaction that can be controlled to yield different isomers based on the reaction conditions. The reaction is reversible, and the product distribution is often determined by whether the reaction is under kinetic or thermodynamic control.
In the case of this compound, sulfonylation with fuming sulfuric acid (H₂SO₄/SO₃) or other sulfonating agents will also be directed by the activating methoxy groups. At lower temperatures, the reaction is under kinetic control, and the substitution is expected to occur at the most reactive position, which is likely the C4 position. At higher temperatures, the reaction is under thermodynamic control, and the more stable isomer will be favored. This is often a position that minimizes steric interactions. For naphthalenes, substitution at the β-position (like C6) is often thermodynamically more stable than at the α-position (like C4 or C8).
| Reagent | Product (Kinetic Control) | Product (Thermodynamic Control) |
| Fuming Sulfuric Acid (H₂SO₄/SO₃) | Methyl 3,5-dimethoxy-4-(sulfo)-2-naphthoate | Methyl 3,5-dimethoxy-6-(sulfo)-2-naphthoate |
| Chlorosulfonic Acid (ClSO₃H) | Methyl 4-(chlorosulfonyl)-3,5-dimethoxy-2-naphthoate | Not typically observed |
Total Synthesis of Complex Natural Products Incorporating Naphthoate Substructures
Strategic Application of this compound as a Key Intermediate
While direct applications of this compound as a key intermediate in published total syntheses are not extensively documented, its structural motif is present in numerous complex natural products. Substituted naphthoic acid esters are valuable building blocks in the synthesis of polyketides, lignans, and alkaloids. A closely related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, has been synthesized from sinapic acid, highlighting the accessibility of this class of compounds from renewable resources researchgate.nettandfonline.com.
The strategic value of this compound lies in its pre-installed oxygenation pattern and the ester functionality, which can be readily converted into other functional groups. For instance, the ester can be reduced to an alcohol, converted to an aldehyde, or used in Claisen condensations to extend the carbon chain. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, which can then be used for further transformations such as etherification, esterification, or as directing groups in subsequent reactions.
The synthesis of natural products such as the azinomycins, which contain a naphthoic acid moiety, illustrates the importance of substituted naphthalene building blocks in complex molecule synthesis nih.gov. The 3,5-dimethoxy-2-naphthoate core provides a scaffold upon which the intricate functionalities of such natural products can be constructed.
Biomimetic Approaches in Naphthoate-Containing Natural Product Synthesis
Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products in the laboratory. researchgate.netengineering.org.cnnewswise.comrsc.org This approach often leads to more efficient and elegant syntheses. Many naphthoate-containing natural products are derived from polyketide pathways. In these pathways, simple building blocks like acetate and malonate are iteratively condensed to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the naphthalene core.
A biomimetic approach to the synthesis of a natural product containing the this compound substructure would likely involve the construction of a polyketide precursor that is designed to fold and cyclize in a manner that generates the desired naphthalene ring system. For example, a diketide or triketide precursor could be synthesized and then subjected to cyclization conditions that mimic the action of a polyketide synthase enzyme.
The enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid using a laccase-mediated dimerization is a prime example of a chemo-enzymatic approach that draws inspiration from biosynthesis. researchgate.nettandfonline.com This strategy highlights the potential for developing sustainable and efficient methods for constructing complex naphthoate structures.
Synthetic Challenges and Breakthroughs in Polyketide Scaffolds
The synthesis of complex polyketide natural products presents numerous challenges, including the control of stereochemistry, the management of protecting groups, and the development of efficient methods for constructing the carbon skeleton. syr.eduresearchgate.net Polyketides often contain multiple chiral centers and sensitive functional groups, requiring highly selective and mild reaction conditions.
One of the major challenges in the synthesis of polyketides that incorporate a naphthoate substructure is the regioselective construction of the aromatic core. Traditional methods for naphthalene synthesis, such as the Haworth reaction, often lack the desired regiocontrol when applied to highly substituted systems.
Recent breakthroughs in polyketide synthesis have focused on the development of new catalytic methods and the exploitation of biomimetic strategies. The use of transition metal catalysis has enabled the development of novel cyclization reactions that proceed with high regio- and stereoselectivity. Furthermore, the engineering of polyketide synthase (PKS) enzymes offers the potential to produce complex polyketide scaffolds in a programmable and highly efficient manner. researchgate.netdntb.gov.uanih.govnih.gov These advances are paving the way for the synthesis of novel polyketide analogues with improved biological activities.
| Synthetic Challenge | Breakthrough Strategy |
| Regiocontrol in Naphthalene Synthesis | Directed ortho-metalation, transition-metal catalyzed annulations |
| Stereocontrol in Polyketide Chain Assembly | Asymmetric catalysis, substrate control, chiral auxiliaries |
| Construction of Complex Polyketide Scaffolds | Biomimetic cyclizations, engineered polyketide synthases |
| Functional Group Compatibility | Development of mild and selective reagents and protecting groups |
Structure Activity Relationship and Mechanistic Biological Investigations
Mechanistic Studies of Biological Activities Associated with Naphthoate Derivatives
Molecular Interactions with Biological Targets
Naphthoate derivatives exert their biological effects by interacting with specific molecular targets. Structure-based drug design has been instrumental in developing 1-hydroxy-2-naphthoate-based compounds as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov The design of these inhibitors focuses on creating a salt bridge with the Arginine 263 (R263) residue and engaging with the p2 and p3 pockets of the Mcl-1 protein. nih.gov Molecular modeling and functional group affinity mapping have shown that the carboxylic acid group of these naphthoate derivatives occupies a favorable energetic region, facilitating a salt bridge interaction with R263. nih.gov The naphthyl core of the molecule positions itself near the p3 pocket, which is a non-polar region. nih.gov
Experimental evidence from nuclear magnetic resonance (NMR) spectroscopy supports these computational models. nih.gov Chemical shift perturbations and exchange broadening are observed for amino acid residues in the Mcl-1 binding site upon the addition of a naphthoate inhibitor. nih.gov Notably, residues such as R263, N260, V249, M250, and F270, which are located near the predicted binding site and within the p2 pocket, are significantly affected. nih.gov
Furthermore, the electrophilic nature of the quinone moiety in some naphthoquinone derivatives allows them to react with biological nucleophiles like the thiol groups in proteins, as well as with DNA and RNA through 1,4-Michael addition. nih.gov This reactivity contributes to their cytotoxic effects. nih.gov
Pathway Modulation and Cellular Responses
The interaction of naphthoate and related naphthoquinone derivatives with their molecular targets triggers a cascade of downstream cellular events. A key mechanism of action for many of these compounds is the induction of reactive oxygen species (ROS). nih.gov The structural similarity of some naphthoquinone derivatives to ubiquinone suggests that they may induce mitochondrial damage, leading to a significant release of ROS. nih.gov This increase in oxidative stress can, in turn, activate various cell death pathways.
For instance, certain naphthoquinone derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.gov This programmed cell death is often mediated through a COX-2 pathway, which is linked to the inflammatory response and cancer progression. nih.gov The induction of apoptosis has been confirmed by flow cytometry analysis, which quantifies the number of apoptotic cells following treatment with these compounds. nih.gov
The B-cell lymphoma-2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptosis pathway, are also modulated by naphthoate derivatives. nih.gov By inhibiting anti-apoptotic members like Mcl-1, these compounds disrupt the balance of pro- and anti-apoptotic proteins. nih.gov This prevents the sequestration of pro-apoptotic proteins such as Bim, Bak, and Bad, ultimately leading to the activation of the apoptotic cascade. nih.gov
Structure-Mechanism Correlations for Naphthoate Analogues
The biological mechanism of naphthoate analogues is intricately linked to their chemical structure. The substituents on the naphthoate or naphthoquinone core play a crucial role in determining their activity and mechanism. For example, in the context of Mcl-1 inhibition by 1-hydroxy-2-naphthoate (B8527853) derivatives, the carboxylic acid moiety is essential for forming a salt bridge with R263 in the binding pocket. nih.gov The hydrophobic naphthyl core is also critical for interactions with the non-polar p2 and p3 pockets of the protein. nih.gov
In the case of naphthoquinone derivatives, the presence of a phenyl substituent at the 3-position of the naphthoquinone ring has been identified as important for their antiproliferative activity. nih.gov Further substitutions on this phenyl group can significantly diminish their anticancer effects. nih.gov The number and position of hydroxyl groups on the naphthoquinone scaffold also influence their cytotoxicity and selectivity. Derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have shown greater selectivity for tumor cells compared to non-tumoral cells, whereas derivatives of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) tend to be more cytotoxic to all cell lines tested. nih.gov
Computational studies using Density Functional Theory (DFT) have provided insights into how substituents affect the electronic properties and reactivity of naphthoic acid derivatives. researchgate.net The presence of different functional groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's reactivity and stability. researchgate.net These computational approaches help in understanding the conformational changes induced by substituents and their relationship to the reactivity of the molecule's active sites. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoate Frameworks
Ligand-Based and Structure-Based Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling for naphthoate frameworks utilizes both ligand-based and structure-based computational methods to correlate the chemical structure of these compounds with their biological activities. nih.govnih.govresearchgate.net
Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. ebi.ac.uk These methods rely on the principle that structurally similar molecules are likely to have similar biological properties. ebi.ac.uk Ligand-based virtual screening (LBVS) uses the structural and physicochemical properties of known active and inactive molecules to identify new potential drug candidates. nih.gov This involves comparing compounds in a database to one or more known active reference structures using molecular descriptors and similarity measurements. nih.gov
Structure-based approaches , on the other hand, are used when the 3D structure of the target protein is available. ebi.ac.uk These methods, such as molecular docking, predict the binding orientation and affinity of a ligand to its target. nih.govnih.gov In the context of naphthoate derivatives, structure-based design has been crucial in developing Mcl-1 inhibitors by analyzing the interactions within the protein's binding site. nih.gov
Hybrid or integrated approaches that combine both ligand- and structure-based methods are increasingly being used to enhance the reliability and efficiency of drug design. nih.govnih.govresearchgate.net These hybrid strategies leverage information from both the ligand and the target to improve the success rate of virtual screening campaigns. nih.gov
Predictive Models for Biological Activity Potency and Selectivity
Predictive QSAR models are developed to estimate the biological potency and selectivity of naphthoate derivatives. nih.gov These models are built using various machine learning algorithms, such as random forests, support vector machines, and neural networks, trained on datasets of compounds with known activities. nih.govplos.orgbiorxiv.org
The process of building a robust QSAR model involves several key steps:
Data Curation: A high-quality dataset of compounds with reliable biological activity data is essential. cas.org
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov
Feature Selection: The most relevant descriptors that correlate with the biological activity are selected to build a simpler and more interpretable model. nih.gov
Model Building and Validation: A machine learning algorithm is used to build the model, which is then rigorously validated using techniques like cross-validation and testing on an external set of compounds to ensure its predictive power. youtube.com
For naphthoate derivatives, QSAR models can predict various activities, such as their inhibitory potency against specific enzymes or their cytotoxicity against cancer cell lines. nih.gov These models can also help in understanding the structural features that contribute to selectivity, for example, by identifying the properties that lead to a compound being more active against a cancer cell line than a normal cell line. nih.gov The ultimate goal of these predictive models is to accelerate the discovery of new, potent, and selective drug candidates by prioritizing the synthesis and testing of the most promising compounds. cas.org
Interactive Data Table: Key Molecular Interactions of Naphthoate Derivatives
| Derivative Class | Biological Target | Key Interacting Residues/Moieties | Type of Interaction | Reference |
| 1-Hydroxy-2-naphthoates | Mcl-1 | R263 | Salt Bridge | nih.gov |
| 1-Hydroxy-2-naphthoates | Mcl-1 | p2 and p3 pockets | Hydrophobic Interactions | nih.gov |
| Naphthoquinones | Proteins, DNA, RNA | Thiol groups (in proteins) | 1,4-Michael Addition | nih.gov |
Interactive Data Table: Cellular Effects of Naphthoate Derivatives
| Derivative Class | Cellular Process Modulated | Key Outcome | Mediating Pathway | Reference |
| Naphthoquinones | Oxidative Stress | Increased ROS production | Mitochondrial damage | nih.gov |
| Naphthoquinones | Apoptosis | Induction of programmed cell death | COX-2 mediated | nih.gov |
| 1-Hydroxy-2-naphthoates | Apoptosis | Inhibition of anti-apoptotic proteins | Bcl-2 family pathway | nih.gov |
Role of Substituent Effects on Reactivity and Biological Response
The biological activity and reactivity of naphthoic acid derivatives, including methyl 3,5-dimethoxy-2-naphthoate, are significantly influenced by the nature and position of substituent groups on the naphthalene (B1677914) ring. sciencepublishinggroup.comresearchgate.net Computational studies on ortho-substituted naphthoic acids have demonstrated that the introduction of different functional groups alters various physicochemical properties. sciencepublishinggroup.com These properties, including total energy, the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, chemical hardness, and dipole moment, are critical in determining the molecule's reactivity. sciencepublishinggroup.com
The effect of electron-donating groups on the conjugation of ortho-substituted naphthoic acid has been a subject of investigation. sciencepublishinggroup.com For instance, the rotational barriers of the carboxylic group are correlated with changes in bond lengths and angles within the molecule. sciencepublishinggroup.com Specifically, an increase in the π character of the C10-C11 bond leads to its shortening, while the C11=O12 bond lengthens due to a reduction in its π character. researchgate.net The presence of lone pairs on substituent atoms can also affect bond angles. researchgate.net
In the context of 1,4-naphthoquinone (B94277) derivatives, substitutions at the R2 or R3 positions of the naphthoquinone ring generally lead to an increase in antiproliferative activity, whereas di-substitution at both positions tends to decrease activity. nih.gov The introduction of an electron-donating hydroxyl group at the R1 position results in similar antiproliferative activity compared to the unsubstituted compound, while an electron-withdrawing sulfonamide group at the same position decreases activity. nih.gov
Furthermore, studies on naphthalene peri-diselenides as glutathione (B108866) peroxidase mimics have shown that the position of substituents is crucial. researchgate.net The ortho position on the naphthalene ring is the most favorable for substitution, leading to the highest turnover frequency. researchgate.net Conversely, meta substitution results in a decrease in catalytic efficiency compared to the unsubstituted molecule. researchgate.net Electron-donating substituents, in this case, favor the reaction by lowering the activation barrier. researchgate.net
These findings underscore the principle that modifying the electronic and steric properties of the naphthalene core through substitution is a key strategy for modulating the biological and chemical reactivity of these compounds. researchgate.net
Investigations into the Pharmacological Profiles of Substituted Naphthoates (Mechanistic Focus)
Modulation of Enzyme Activities (e.g., Lactate Dehydrogenase)
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic metabolism, and its inhibition has been a target for therapeutic development. frontiersin.orgnih.gov Certain substituted naphthoic acid derivatives have been identified as inhibitors of LDH. For example, research into analogs of the phenolic aldehyde gossypol (B191359) has identified the 2,3-dihydroxy-1-naphthoic acid family as selective human LDH inhibitors. frontiersin.org
Natural compounds, including polyphenols, alkaloids, and terpenoids, have also been identified as LDH inhibitors. frontiersin.orgnih.gov These compounds can modulate LDH activity, which is associated with various diseases. frontiersin.orgnih.gov
While direct studies on this compound's effect on LDH are not prevalent, the broader class of naphthoic acid derivatives shows potential for enzyme modulation. The mechanism often involves binding to the active site of the enzyme, thereby preventing its normal function. frontiersin.org
Receptor Agonism/Antagonism Mechanisms (e.g., AhR)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the biological effects of a wide array of structurally diverse compounds. nih.govnih.gov Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), and binds to specific DNA sequences to regulate gene expression. nih.govmedchemexpress.com
Naphthoic acid derivatives can act as either agonists or antagonists of the AhR. The specific response is dependent on the substitution pattern of the ligand. nih.gov For instance, site-directed mutagenesis studies of the AhR ligand-binding domain have revealed that specific amino acid residues are involved in the selective modulation of AhR activity by different ligands. nih.gov Mutations at certain positions can even convert an AhR agonist into a partial agonist or antagonist. nih.gov
Some AhR antagonists exhibit ligand-selective inhibition, meaning they can preferentially block the activity of certain ligands while not affecting others. nih.gov This highlights the complexity of ligand-receptor interactions and the potential for developing highly specific AhR modulators. The functional expression of AhR has been identified as a potential therapeutic target in conditions like multiple myeloma, where AHR antagonism has been shown to impair cancer cell viability. nih.gov
The interaction of substituted naphthoates with the AhR pathway can lead to a range of cellular responses, from the induction of xenobiotic metabolism genes to the modulation of immune responses and cell proliferation. nih.govnih.gov
In Vitro Mechanistic Efficacy Assessments
The in vitro efficacy of substituted naphthoates has been evaluated through various mechanistic assays. For instance, in the context of anticancer activity, the antiproliferative effects of 1,4-naphthoquinone derivatives have been assessed in different cancer cell lines, with some compounds showing potent activity with IC₅₀ values in the low micromolar range. nih.gov The mechanism for this activity has been linked to the inhibition of STAT3 dimerization. nih.gov
In other studies, naphthoic acid derivatives have been identified as allosteric modulators of NMDA receptors. nih.gov Structure-activity relationship studies have shown that specific substitutions, such as the addition of a 3-hydroxy group to 2-naphthoic acid, can increase inhibitory activity at certain NMDA receptor subtypes. nih.gov
Furthermore, some benzo[b]furan derivatives, which share structural similarities with naphthoic acids, have been developed as tubulin polymerization inhibitors with potent antiproliferative and tumor vascular disrupting properties. nih.gov These compounds were identified through screening a focused library for selectivity against cancer cells and activated endothelial cells. nih.gov
The following table provides a summary of the in vitro mechanistic efficacy of selected substituted naphthoate and related compounds:
| Compound Class | Target/Mechanism | Observed In Vitro Effect | Reference(s) |
| 1,4-Naphthoquinones | STAT3 Dimerization | Potent antiproliferative activity in cancer cell lines (IC₅₀ 1–3 µM) | nih.gov |
| 2-Naphthoic Acid Derivatives | NMDA Receptors (Allosteric Modulation) | Inhibition of GluN1/GluN2C and GluN1/GluN2D receptor subtypes | nih.gov |
| Benzo[b]furan Derivatives | Tubulin Polymerization | Potent and selective antiproliferative activity | nih.gov |
| 2,3-Dihydroxy-1-naphthoic Acids | Lactate Dehydrogenase (LDH) | Selective inhibition of human LDH | frontiersin.org |
Computational and Theoretical Chemistry Applications
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and reactive behavior of molecules like Methyl 3,5-dimethoxy-2-naphthoate.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the geometries of its ground and excited states. nih.govrsc.org These calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. sciencepublishinggroup.com A smaller gap suggests higher reactivity. In substituted naphthalene (B1677914) derivatives, the positions and nature of substituent groups, such as the methoxy (B1213986) and methyl ester groups in this compound, significantly influence the HOMO-LUMO energies and their spatial distribution. nih.govrsc.org For instance, electron-donating groups like methoxy (-OCH3) typically raise the HOMO energy, making the molecule a better electron donor. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Substituted Naphthoic Acid Derivatives
| Property | Representative Value | Significance |
| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 D | Measures overall polarity of the molecule |
Note: The values in this table are representative examples based on computational studies of similar substituted naphthoic acid and naphthalene derivatives and are intended for illustrative purposes. Actual values for this compound would require specific calculation. nih.govresearchgate.net
DFT calculations are also pivotal in mapping out potential reaction pathways and identifying transition states for chemical reactions involving this compound. researchgate.net By calculating the potential energy surface of a reaction, researchers can determine the most energetically favorable mechanism. rsc.org For ester hydrolysis, for example, DFT can model the nucleophilic attack on the carbonyl carbon and the subsequent steps, including the formation of intermediates and the final products. researchgate.net
These computational studies can elucidate the role of catalysts, such as acids or bases, in lowering the activation energy of a reaction. researchgate.netrsc.org For instance, in the hydrolysis of related naphthalic anhydrides, DFT has shown how water molecules can act as catalysts to facilitate proton transfer and the departure of leaving groups. researchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions in synthetic chemistry and for understanding metabolic pathways in biochemical contexts.
The molecular electrostatic potential (MEP) is a valuable property for understanding and predicting how a molecule will interact with other chemical species. nih.gov The MEP is calculated from the molecule's electron density and reveals regions of positive and negative electrostatic potential on the molecular surface. sciencepublishinggroup.comnih.gov
For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and methoxy groups, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern molecular recognition processes like ligand-receptor binding. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and the intricacies of ligand-target binding.
The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation. MD simulations can explore the conformational landscape of the molecule by simulating the movement of its atoms over time. mdpi.com These simulations reveal the most stable conformations and the energy barriers between them.
For aromatic esters, a key conformational feature is the orientation of the ester group relative to the aromatic ring. acs.org MD simulations can quantify the rotational freedom around the single bonds, identifying preferred dihedral angles and potential steric hindrances from the substituent groups. This understanding of the molecule's flexibility and preferred shapes is fundamental to comprehending its interactions with biological targets.
Understanding how a small molecule like this compound binds to a biological receptor is a primary goal of drug design. nih.govnih.gov MD simulations are a powerful tool for studying the dynamics of ligand-receptor complexes. researchgate.net After an initial "docking" of the ligand into the receptor's binding site, an MD simulation can be run to observe the stability of the binding pose and the network of interactions that maintain it.
These simulations can reveal how the ligand and receptor adapt to each other's presence, a concept known as "induced fit." They can also identify key amino acid residues in the receptor that form strong interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the receptor. This information is invaluable for the rational design of more potent and selective analogs. nih.gov
Cheminformatics and Machine Learning in Naphthoate Research
The integration of computational power and chemical data has revolutionized the landscape of drug discovery and materials science. In the realm of naphthoate research, cheminformatics and machine learning are pivotal in accelerating the identification of novel compounds with desired properties, optimizing synthetic routes, and elucidating complex structure-activity relationships. These data-driven approaches allow for the rapid screening of vast chemical spaces and the prediction of molecular behavior, thereby reducing the time and resources required for experimental studies.
Data-Driven Discovery of Structure-Activity Relationships
The cornerstone of modern drug discovery is understanding the relationship between a molecule's structure and its biological activity. researchgate.netrjptonline.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to establish these connections. its.ac.idmdpi.com In the context of naphthoate research, QSAR models are developed by analyzing derivatives, such as naphthoquinones, to create a mathematical correlation between their structural features and a specific biological endpoint, like inhibitory activity against a pathogenic agent. its.ac.id
Machine learning algorithms are central to building robust QSAR models. researchgate.net Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to analyze datasets of compounds with known activities. its.ac.id For instance, a study on naphthoquinone derivatives utilized these methods to predict their inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. its.ac.id The process involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, size, and shape. These descriptors are then used as input for the machine learning model, which learns to associate specific descriptor values with high or low biological activity.
The performance of these models is rigorously evaluated using training and test sets to ensure their predictive power for new, unsynthesized compounds. researchgate.net For example, a nonlinear QSAR model developed using gene expression programming for 1,8-naphthalimide (B145957) derivatives showed high correlation coefficients for both the training (0.89) and test (0.82) sets, indicating good stability and predictive capability. researchgate.net Such models are invaluable for guiding the design of new naphthoate derivatives with potentially enhanced therapeutic effects. researchgate.net
Table 1: Comparison of Machine Learning Models in QSAR Studies for Naphtho-Derivatives
| Model Type | Application Example | Key Findings | Reference |
| Multiple Linear Regression (MLR) | Predicting inhibitory activity of naphthoquinone derivatives against IDO1. | Capable of predicting compound activity to a certain extent. | its.ac.id |
| Artificial Neural Network (ANN) | Predicting inhibitory activity of naphthoquinone derivatives against IDO1. | Predictions were significantly better and more efficient than MLR models. | its.ac.id |
| Gene Expression Programming (GEP) | Predicting the anti-osteosarcoma activity of 1,8-naphthalimide derivatives. | Established a stable and predictive nonlinear QSAR model. | researchgate.net |
| Support Vector Machine (SVM) | Widely used for bioactivity prediction (e.g., kinase inhibition, toxicity). | A popular and effective method in chemoinformatics for classification and regression. | researchgate.net |
Predictive Modeling for Synthetic Accessibility and Reactivity
Beyond predicting biological activity, machine learning models are increasingly used to forecast the synthetic feasibility of novel compounds. The quantitative estimation of molecular synthetic accessibility (SA) is a critical factor for prioritizing computer-generated molecular structures. researchgate.net This is particularly relevant for complex structures like substituted naphthoates, where synthesis can be challenging.
Several data-driven scoring methods and models have been developed to assess SA. These include:
SAScore (Synthetic Accessibility Score): This score is calculated based on the frequency of molecular fragments in a large database of known molecules, combined with a complexity penalty.
SCScore: A machine learning model trained on a massive database of chemical reactions to predict the difficulty of synthesizing a molecule.
SYBA (SYnthetic Bayesian Accessibility): A model that uses a Bayesian approach to classify molecules as "easy-to-synthesize" or "hard-to-synthesize" based on a collection of structural features. researchgate.net
Graph-based Models (e.g., CMPNN, GASA): These deep learning models represent molecules as graphs and use neural networks to learn features relevant to synthetic accessibility directly from the molecular structure. mdpi.comresearchgate.net
In addition to accessibility, predicting chemical reactivity is crucial for planning synthetic routes. Machine learning models can predict the outcomes of organic reactions by learning from vast reaction databases. researchgate.net For instance, models have been developed to predict the most reactive site for electrophilic aromatic substitution, a common reaction in the functionalization of aromatic rings like the naphthalene core. rjptonline.org These models often use quantum mechanical descriptors to capture the electronic effects that govern reactivity. rjptonline.org For a specific compound like this compound, such models could predict the most likely position for further chemical modification, guiding chemists in the synthesis of new analogues.
Computer-assisted organic synthesis (CAOS) software, such as AiZynthFinder and SYNTHIA®, leverages these predictive models for retrosynthetic analysis. nih.govnih.gov Given a target molecule, these tools can propose a step-by-step synthetic pathway starting from commercially available materials, complete with predicted reaction feasibility. nih.govnih.gov
Table 2: Software and Models for Predicting Synthetic Accessibility
| Tool/Model | Approach | Key Feature | Reference |
| SAScore | Fragment-based scoring | Penalizes complexity and non-standard fragments. | researchgate.net |
| SCScore | Deep neural network | Trained on millions of reactions from the Reaxys database. | researchgate.net |
| SYBA | Bayesian classification | Classifies molecules as easy or hard to synthesize. | researchgate.net |
| GASA | Graph neural network | Uses an attention mechanism to capture important structural features. | mdpi.com |
| AiZynthFinder | Retrosynthesis planning | Open-source tool that can be trained on proprietary data. | nih.gov |
| SYNTHIA® | Retrosynthesis planning | Hybrid expert-AI system with over 120,000 coded rules. | nih.gov |
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method is instrumental in the early stages of drug discovery for identifying "hit" or "lead" compounds. nih.govnih.gov For naphthoate research, virtual screening can be used to explore how derivatives might interact with various biological targets.
The process typically involves molecular docking, where software predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The quality of the binding is often estimated using a scoring function, which calculates a binding energy. researchgate.netits.ac.id In studies involving scaffolds similar to naphthoates, such as naphthoquinones and alpha-naphthoflavones, virtual screening has been successfully used to identify potential inhibitors for targets like Polo-like kinase 1 (an anti-cancer target) and cytochrome P450 enzymes. researchgate.netrjptonline.orgits.ac.id
For example, a virtual screening of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives against Polo-like kinase 1 identified compounds with favorable binding energies, suggesting their potential as lead compounds for new antimitotic agents. researchgate.net Similarly, screening of alpha-naphthoflavone (B191928) analogs led to the identification of several potential inhibitors of the CYP450-1A1 enzyme. rjptonline.orgits.ac.id These identified hits can then be synthesized and tested experimentally, significantly narrowing the field of candidates from millions to a manageable number. nih.gov
The workflow for identifying a novel lead compound with a naphthoate scaffold would typically involve:
Target Selection and Preparation: Identifying a biologically relevant protein target and obtaining its 3D structure.
Database Preparation: Compiling a large library of virtual compounds, which could include known naphthoate derivatives or vast commercial databases like ZINC. mdpi.commdpi.com
Molecular Docking: Docking the library of compounds into the active site of the target protein.
Hit Selection: Ranking the compounds based on their docking scores and visual inspection of their binding modes.
ADMET Profiling: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked hits to filter out compounds with poor drug-like properties.
This in silico pipeline allows for the rapid and cost-effective identification of promising naphthoate-based lead compounds for further development. mdpi.com
Advanced Analytical Methodologies for Compound Profiling
Advanced Chromatographic Separations for Naphthoate Esters and Their Metabolites
Chromatography is a fundamental technique for the separation of chemical mixtures. hightechlabs.com For naphthoate esters like Methyl 3,5-dimethoxy-2-naphthoate, advanced chromatographic methods are employed to achieve efficient separation from isomers and metabolites.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like naphthoate esters. The development of a robust HPLC method is the first step towards accurate profiling. A typical approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar. sielc.com
Method development for this compound would begin with selecting a suitable C18 column, which is a common choice for separating aromatic esters. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov To ensure sharp peaks and good separation, an acid modifier like trifluoroacetic acid (TFA) or formic acid is usually added to the mobile phase. sielc.comnih.gov The detection is typically performed using a diode array detector (DAD) that can monitor multiple wavelengths simultaneously, which is useful for identifying and quantifying aromatic compounds. nih.gov
Table 1: Illustrative HPLC Method Parameters for Naphthoate Ester Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 3-5 µm | Provides good retention and separation for aromatic esters. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the compound. sielc.com |
| Gradient | 0-100% B over 20-30 minutes | Allows for the separation of compounds with a range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. nih.gov |
| Detection | UV at 210, 254, 280 nm | Wavelengths commonly used for detecting aromatic compounds. nih.gov |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
This table is a generalized representation of a starting method for analytical development.
Optimization is key to resolving closely related compounds, such as isomers or metabolites of this compound. This involves fine-tuning the column chemistry and mobile phase composition.
Chromatographic Columns: While C18 is a workhorse, other stationary phases can offer different selectivities. For instance, a phenyl-hexyl column might provide enhanced separation of aromatic compounds through π-π interactions. For challenging separations, specialized columns with low silanol (B1196071) activity, such as the Newcrom R1, can minimize peak tailing for polar analytes. sielc.com The particle size of the column packing is also critical; smaller particles (e.g., <2 µm) used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide significantly higher resolution and faster analysis times. sielc.com
Mobile Phases: The choice of organic solvent (acetonitrile vs. methanol) can alter elution order and resolution. The type and concentration of the acid modifier are also crucial. While phosphoric acid can be used, formic acid is preferred for methods that will be coupled with mass spectrometry (MS) because it is volatile and MS-compatible. sielc.com Isocratic elution (constant mobile phase composition) may be suitable for simple mixtures, but a gradient elution (where the mobile phase composition changes over time) is generally required for complex samples containing multiple metabolites. nih.gov
Table 2: Optimization Strategies for Column and Mobile Phase
| Optimization Parameter | Approach | Expected Outcome |
|---|---|---|
| Stationary Phase | Test C8, C18, Phenyl-Hexyl columns | Altered selectivity, potentially resolving co-eluting peaks. |
| Mobile Phase Solvent | Compare Acetonitrile and Methanol | Changes in resolution and retention times. |
| Mobile Phase pH | Adjust acid concentration | Improved peak shape and control over the ionization state of acidic/basic metabolites. |
| Gradient Slope | Steeper vs. Shallower Gradient | Faster analysis vs. higher resolution of complex mixtures. |
Beyond HPLC, other separation techniques offer unique advantages for analyzing naphthoate esters.
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of an electric field. nih.gov This technique is particularly powerful for separating charged species and isomers. nih.gov For the analysis of this compound metabolites, which may be more polar or charged than the parent compound, CE can be highly effective. nih.gov Different modes, like capillary zone electrophoresis (CZE), are available. nih.gov To improve the separation of neutral isomers, additives such as cyclodextrins can be included in the background electrolyte to create differential interactions with the analytes. nih.gov CE is known for its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.orgnih.gov It is well-suited for the analysis and purification of low to moderate molecular weight molecules. wikipedia.org SFC is considered a "green" technology because it reduces the use of organic solvents. nih.gov The technique is particularly advantageous for separating chiral compounds and can also be applied to the analysis of thermally labile molecules. wikipedia.org For naphthoate esters, SFC could offer faster separations and different selectivity compared to reverse-phase HPLC. nih.gov The mobile phase in SFC, often a mixture of supercritical CO2 and a small amount of an organic modifier like methanol, has low viscosity and high diffusivity, leading to efficient separations. nih.govyoutube.com
Mass Spectrometry Techniques for Structural Elucidation and Quantification in Complex Matrices
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC or SFC, it provides a powerful tool for identifying and quantifying compounds.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a precursor ion corresponding to the molecule of interest (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The second mass analyzer then separates and detects these fragment ions, producing an MS/MS spectrum.
This fragmentation pattern serves as a structural fingerprint, allowing for confident identification of the compound. For this compound (Molecular Weight: 246.26 g/mol ), characteristic fragmentation pathways would likely include the loss of the methyl group from the ester (-15 Da), the loss of the entire methoxy (B1213986) group (-31 Da), and the loss of the carbomethoxy group (-59 Da).
Table 3: Predicted MS/MS Fragments for [M+H]⁺ of this compound (Precursor Ion m/z 247.1)
| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|
| 232.1 | Loss of Methyl radical | •CH₃ |
| 216.1 | Loss of Methoxy radical | •OCH₃ |
| 188.1 | Loss of Carbomethoxy group | •COOCH₃ |
This table contains predicted values for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. While isomers have the same nominal mass, they can have different elemental compositions, which HRMS can distinguish.
For positional isomers, which have the same elemental formula (e.g., Methyl 3,7-dimethoxy-2-naphthoate vs. This compound), HRMS alone cannot differentiate them. However, when coupled with tandem mass spectrometry (HR-MS/MS), it is possible to distinguish them. The high-resolution measurement of fragment ions can reveal subtle differences in their fragmentation patterns. Positional isomers often produce the same fragment ions, but the relative abundances of these ions can differ significantly, providing a basis for their differentiation. Furthermore, unique fragment ions may be formed for one isomer but not the other, allowing for unambiguous identification when combined with chromatographic separation.
Quantitative Analysis in Research Matrices
The quantitative analysis of this compound in complex research matrices, such as environmental samples or biological extracts, necessitates highly sensitive and selective analytical techniques. The primary methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.
The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given its ester structure, GC is a viable option. For HPLC analysis, a reversed-phase column would likely be employed.
Before instrumental analysis, sample preparation is critical for removing interfering substances from the matrix. This typically involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step. For instance, in lipid-rich matrices like vegetable oils, SPE with silica-based or aminopropyl-bonded (NH2) sorbents can effectively isolate esters and other moderately polar compounds from the bulk lipid content. mdpi.com
The following table outlines hypothetical, yet typical, starting conditions for the quantitative analysis of this compound.
| Parameter | HPLC-UV/MS Method | GC-MS Method |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Carrier Gas: Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 5-10 µL | 1 µL (Split/Splitless) |
| Oven Program | Isothermal at 40°C | Start at 100°C, ramp to 300°C |
| Detector | UV (at ~230-254 nm) or Mass Spectrometer (ESI+) | Mass Spectrometer (EI) |
| Ionization Mode | Electrospray Ionization (Positive) | Electron Ionization |
| MS Detection | Selected Ion Monitoring (SIM) of parent ion | Selected Ion Monitoring (SIM) of characteristic fragment ions |
This table presents plausible starting parameters for method development, derived from standard practices for analyzing aromatic esters.
Chemical Derivatization Strategies for Enhanced Detection and Selectivity
Chemical derivatization is a powerful strategy used in analytical chemistry to modify an analyte to improve its analytical performance. researchgate.net While this compound is already an ester, derivatization is most commonly applied to its parent compound, 3,5-dimethoxy-2-naphthoic acid, to convert it into the methyl ester or another suitable derivative for analysis, particularly for GC. researchgate.net Derivatization can increase volatility, improve thermal stability, and introduce a specific tag for highly sensitive detection. actascientific.com
Pre-column derivatization occurs before the sample is introduced into the analytical instrument. actascientific.com For the analysis of the parent carboxylic acid, esterification is the most direct derivatization approach to yield this compound.
For Gas Chromatography (GC): The goal is to convert the non-volatile carboxylic acid into its more volatile methyl ester.
Boron Trifluoride-Methanol (BF₃-Methanol): This is a widely used reagent for preparing fatty acid methyl esters (FAMEs) from carboxylic acids. mdpi.comnih.gov The sample is heated with the BF₃-Methanol solution to drive the esterification reaction to completion.
Trimethylsulfonium Hydroxide (TMSH): TMSH is an effective reagent for rapid, on-line methylation. nih.gov The reaction occurs via base-catalyzed transesterification and pyrolysis within the hot GC injection port, making it suitable for high-throughput applications. nih.gov
Methanolic HCl: Anhydrous hydrogen chloride in methanol is another classic reagent for creating methyl esters. The reaction typically requires heating to ensure a high yield. nih.govcolostate.edu
For High-Performance Liquid Chromatography (HPLC): If the detection sensitivity for the methyl ester is insufficient, or if one starts from the parent acid, derivatization can be used to attach a UV-absorbing or fluorescent tag. tcichemicals.com
NBD and DBD Derivatives (e.g., NBD-PZ, DBD-PZ): Reagents like 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) and 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) react with carboxylic acids to form highly fluorescent derivatives, enabling ultra-sensitive detection. tcichemicals.com
Reagents for Electrochemical Detection: Ferrocene-based reagents can be used to label the carboxylic acid, allowing for highly selective and sensitive detection by HPLC with electrochemical detectors (HPLC-ECD). tcichemicals.com
The following table summarizes common derivatization reagents applicable to the parent carboxylic acid.
| Reagent | Abbreviation | Typical Application | Resulting Derivative |
| Boron Trifluoride in Methanol | BF₃-Methanol | GC Analysis | Methyl Ester |
| Trimethylsulfonium Hydroxide | TMSH | GC Analysis | Methyl Ester |
| Methanolic Hydrogen Chloride | Methanolic HCl | GC Analysis | Methyl Ester |
| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole | NBD-PZ | HPLC-Fluorescence | Fluorescent NBD-Ester |
| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | DBD-F | HPLC-Fluorescence | Fluorescent DBD-Ester |
This table outlines reagents primarily used to derivatize the parent carboxylic acid to enhance its analyzability.
To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. Key parameters include reaction time, temperature, and the molar ratio of the derivatizing reagent to the analyte. The absence of water is often crucial for esterification reactions to prevent the reverse hydrolysis reaction from occurring. researchgate.net
For the esterification of a naphthoic acid, conditions would be adapted from established protocols for other carboxylic acids, such as fatty acids.
With BF₃-Methanol: A typical procedure involves adding a 12.5-14% (w/v) BF₃-Methanol solution to the dried sample and heating at 60-100°C for 10-30 minutes. mdpi.com
With Methanolic HCl: A mild approach involves heating the sample in 1.2% methanolic HCl at 45°C for several hours. nih.gov A more rapid method uses the same reagent at 100°C for 30-90 minutes. nih.gov The addition of a co-solvent like toluene (B28343) can improve the solubility of hydrophobic analytes and enhance reaction efficiency. nih.gov
With TMSH: This method is advantageous due to its speed and automation potential. nih.gov The reagent is simply mixed with the sample immediately before injection into the GC, where the high temperature of the inlet (e.g., 250-300°C) drives the pyrolytic methylation. nih.gov
The table below provides an example of optimized conditions for methyl ester formation from carboxylic acids.
| Reagent | Temperature (°C) | Time | Key Considerations |
| BF₃-Methanol | 70°C | 30 min | Requires anhydrous conditions; post-reaction extraction needed. mdpi.com |
| Methanolic HCl (Mild) | 45°C | 8-16 h | Good for heat-labile compounds; requires anhydrous conditions. nih.gov |
| Methanolic HCl (Rapid) | 100°C | 30-90 min | Faster but may degrade sensitive analytes. nih.gov |
| TMSH | GC Inlet Temp (e.g., 300°C) | < 1 min | Automated and fast; requires a pyrolytic GC inlet. nih.gov |
This table summarizes typical optimized conditions for esterification reactions, which are directly applicable for converting 3,5-dimethoxy-2-naphthoic acid to its methyl ester.
Derivatization is performed to fundamentally improve two aspects of analysis: chromatographic separation and detector response. ddtjournal.com
Impact on Chromatographic Performance:
Gas Chromatography (GC): The parent compound, 3,5-dimethoxy-2-naphthoic acid, is a polar, non-volatile solid. It exhibits poor peak shape (tailing) and may not elute from a GC column at all. Converting it to its methyl ester, this compound, significantly increases its volatility and reduces its polarity, allowing it to be readily analyzed by GC with sharp, symmetrical peaks.
High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, highly polar compounds can elute very early, close to the solvent front, where interference from the sample matrix is highest. Derivatization can be used to attach a larger, non-polar group to the molecule, increasing its retention time and moving it to a cleaner region of the chromatogram. thermofisher.com
Impact on Ionization Efficiency: For mass spectrometry-based detection, the ability of a molecule to form an ion in the MS source is paramount.
Electrospray Ionization (ESI): ESI, commonly used in LC-MS, is most sensitive for molecules that are already charged in solution or can readily accept a proton. ddtjournal.com While this compound is neutral, it may be detected as a protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺). However, its ionization efficiency may be low. Derivatization of the parent acid with a reagent containing a permanently charged group (a "cationic tag") or a group with very high proton affinity (like a pyridine (B92270) or piperazine (B1678402) ring) can dramatically enhance the ESI-MS signal by orders of magnitude. mdpi.com This strategy ensures that nearly every molecule of the analyte is ionized, leading to a significant improvement in sensitivity. researchgate.net
Prospective Research Directions and Emerging Applications
Development of Novel Naphthoate-Based Materials
The rigid, planar structure of the naphthalene (B1677914) ring system, along with the electronic characteristics imparted by the methoxy (B1213986) groups, suggests that Methyl 3,5-dimethoxy-2-naphthoate could be a valuable building block for advanced materials.
The presence of an ester functional group allows this compound to be potentially utilized as a monomer in the synthesis of polyesters. numberanalytics.com The di-functional nature of related naphthalene compounds, such as naphthalenedicarboxylic acids, is well-established in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). While the subject compound is a mono-ester, its derivatization into a di-acid or diol could enable its incorporation into polyester (B1180765) chains, potentially enhancing the thermal stability, gas barrier properties, and mechanical strength of the resulting materials.
Furthermore, the aromatic nature of this compound makes it a candidate for use as a polymer additive. Its incorporation could improve properties such as UV resistance and flame retardancy. The methoxy groups may also influence the miscibility and compatibility of the additive with various polymer matrices. Research in this area would involve blending the naphthoate with common polymers and evaluating the performance of the resulting materials.
| Potential Role in Polymers | Anticipated Improvement in Polymer Properties |
| Monomer (after derivatization) | Enhanced thermal stability, mechanical strength |
| Additive | Increased UV resistance, flame retardancy |
Naphthalene-based materials, particularly those with extended π-conjugated systems, are known for their interesting photophysical properties. mdpi.com Polymers containing naphthalene diimide (NDI) units, for instance, exhibit high electron mobilities and have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. rsc.orgnih.gov The dimethoxy-naphthalene core of this compound could be functionalized and polymerized to create materials with tailored electronic and optical properties for such applications. The electron-donating nature of the methoxy groups can be expected to influence the HOMO and LUMO energy levels of the resulting materials, thereby tuning their light absorption and emission characteristics. mdpi.com
The inherent fluorescence of many naphthalene derivatives also suggests the potential for developing sensors based on this compound. rsc.orgnih.govnih.gov By attaching specific recognition moieties to the naphthalene scaffold, it may be possible to design chemosensors that exhibit a change in their fluorescence properties upon binding to a target analyte.
Role in Interdisciplinary Chemical Biology and Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products. nih.govijpsjournal.com This highlights the potential of this compound as a starting point for the discovery of new therapeutic agents.
Fluorescent probes are invaluable tools for visualizing and understanding biological processes. Naphthalimide-based probes, which are structurally related to naphthoates, have been successfully developed for the detection of various biologically relevant species. nih.govnih.gov These probes often work via mechanisms such as photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence output. rsc.org
The core structure of this compound could be chemically modified to create novel fluorescent probes. For example, the ester group could be hydrolyzed and then coupled to a recognition unit designed to bind to a specific biomolecule or ion. The methoxy groups can also be altered to fine-tune the photophysical properties of the probe.
| Probe Design Strategy | Potential Biological Target |
| Coupling of a recognition moiety to the carboxyl group | Specific enzymes, receptors, or metal ions |
| Modification of methoxy groups | Fine-tuning of fluorescence wavelength and quantum yield |
Naphthalene derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.com Naphthoquinones, for example, are known to exert cytotoxic effects and are found in some anticancer drugs. nih.govresearchgate.net The cytotoxic nature of some naphthalene metabolites is attributed to their interaction with cellular proteins. nih.gov
The structure of this compound presents a unique scaffold for the design of new therapeutic agents. Researchers can synthesize a library of derivatives by modifying the substituents on the naphthalene ring and the ester group to explore their structure-activity relationships (SAR). These compounds could then be screened against a variety of therapeutic targets, such as kinases, proteases, or nuclear receptors, to identify new lead compounds for drug discovery programs. The dimethoxy substitution pattern is of particular interest as it can influence the molecule's interaction with biological targets and its metabolic stability. For instance, studies on other dimethoxy-naphthalene derivatives have shown significant biological activity. researchgate.net
Green Chemistry Principles in Naphthoate Production and Utilization
The increasing emphasis on sustainable practices in the chemical industry necessitates the development of greener synthetic routes for valuable compounds. The production of aromatic esters, including this compound, can benefit from the application of green chemistry principles. numberanalytics.com
Traditional esterification methods often rely on harsh conditions and the use of stoichiometric amounts of hazardous reagents. youtube.comyoutube.com Modern, greener alternatives include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net The use of solid acid catalysts or biocatalysts, such as enzymes, can also lead to more environmentally friendly processes with higher selectivity and easier product purification.
Furthermore, the synthesis of the naphthoic acid precursor itself can be made more sustainable. Research into the production of aromatic compounds from renewable feedstocks, such as biomass and waste materials, is a burgeoning field. rsc.org Catalytic methods are being developed to convert these resources into valuable chemical building blocks, which could eventually provide a sustainable route to naphthoate derivatives. waseda.jp The development of processes that utilize carbon dioxide as a C1 source for carboxylation reactions also represents a promising avenue for greening the synthesis of these compounds. chemistryworld.com
Sustainable Synthesis and Process Mass Intensity Assessment
A primary direction for future research lies in the development of sustainable synthetic routes for this compound. A crucial tool for evaluating the "greenness" of a chemical process is the Process Mass Intensity (PMI) metric. acsgcipr.org PMI is defined as the total mass of all materials (including raw materials, reagents, solvents, and catalysts) used to produce a specific mass of the final product. acsgcipr.orgnih.gov By focusing on the total mass input, PMI provides a holistic view of a process's efficiency and environmental footprint, moving beyond simple yield calculations. acsgcipr.org
Future research would aim to reduce the PMI for this compound synthesis by exploring alternative solvents, higher-yielding reaction conditions, and the use of catalytic rather than stoichiometric reagents. The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has developed tools, including PMI calculators, that can be used to benchmark and predict the mass intensity of chemical processes, enabling scientists to design more sustainable and cost-effective routes from an early stage. acsgcipr.orgacsgcipr.org
Table 1: Illustrative Process Mass Intensity (PMI) Calculation for a Generic Naphthoate Synthesis
This table provides a hypothetical breakdown of PMI for a multi-step synthesis, illustrating how different components contribute to the total mass.
| Material Input | Mass (kg) per 1 kg of Product | Category | Contribution to PMI |
| Starting Material A | 5.0 | Raw Material | 5.0 |
| Starting Material B | 3.0 | Raw Material | 3.0 |
| Reagent C | 10.0 | Reagent | 10.0 |
| Catalyst D | 0.1 | Catalyst | 0.1 |
| Reaction Solvent (Step 1) | 50.0 | Solvent | 50.0 |
| Extraction Solvent (Step 1) | 75.0 | Solvent | 75.0 |
| Reaction Solvent (Step 2) | 60.0 | Solvent | 60.0 |
| Purification Solvent (Crystallization) | 100.0 | Solvent | 100.0 |
| Water (for washes) | 150.0 | Process Aid | 150.0 |
| Total Mass Input | 453.1 | ||
| Product Output | 1.0 | ||
| Process Mass Intensity (PMI) | 453.1 |
Waste Reduction and By-product Valorization
Closely linked to PMI assessment is the active pursuit of waste reduction. In the synthesis of this compound, waste can be generated from multiple sources, including unreacted starting materials, side-products, and spent solvents and catalysts. A key strategy for waste reduction is the adoption of green chemistry principles. This includes:
Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents that are used in excess and generate more waste.
Benign Solvents: Replacing hazardous solvents with greener alternatives (e.g., water, supercritical fluids, or bio-based solvents) to reduce environmental impact.
Future Challenges and Opportunities in Naphthoate Chemical Research
The field of naphthoate chemical research, including the study of specific esters like this compound, faces several challenges that also present significant opportunities.
Challenges:
Supply Chain Resilience: The chemical industry is subject to supply chain volatility due to geopolitical issues and fluctuations in raw material availability. 24chemicalresearch.comdeloitte.com Securing a stable and cost-effective supply of naphthalene-based starting materials is crucial for consistent production.
Environmental Regulations: Increasing environmental scrutiny and regulations necessitate the development of cleaner and more sustainable manufacturing processes for all chemical compounds, including naphthoate derivatives. 24chemicalresearch.com This puts pressure on researchers to innovate beyond traditional synthetic methods.
Talent Acquisition: The chemical industry faces challenges in attracting and retaining skilled professionals, particularly those with expertise in both chemistry and modern digital tools. inac-global.com
Opportunities:
Advanced Manufacturing: The integration of new technologies like continuous flow chemistry and automated synthesis platforms offers the potential to dramatically improve the efficiency, safety, and consistency of chemical production. 24chemicalresearch.com These technologies can enable finer control over reaction parameters, leading to higher yields and purities.
Novel Applications: Naphthoic acid and its derivatives are important intermediates for dyes, pigments, and pharmaceuticals. 24chemicalresearch.comresearchgate.net Research into naphthoquinones, which share a similar structural backbone, has revealed their potential as anticancer and antimicrobial agents. mdpi.comresearchgate.netnih.gov A significant opportunity exists to explore the bioactivity of specifically substituted naphthoates like this compound to discover new therapeutic applications.
Predictive Chemistry and AI: The use of artificial intelligence and computational modeling is an emerging trend in chemical research. chemaxon.com These tools can accelerate the discovery of new synthetic routes, predict the properties of novel compounds, and help design safer and more sustainable chemicals, thereby reducing the time and resources spent on laboratory experimentation. chemaxon.comnih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Methyl 3,5-dimethoxy-2-naphthoate?
- Methodological Answer : Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification and structural elucidation. This approach is validated for detecting aromatic esters and derivatives, with modifications to accommodate methoxy and naphthoate functional groups. Solid-phase extraction (SPE) can enhance sensitivity by reducing matrix interference, as demonstrated in oxidative stress biomarker analysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Store the compound in a sealed, dry container away from ignition sources. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for related methoxy-naphthoate analogs, which highlight stability under standard lab conditions .
Q. How can hydrogen bonding patterns influence the crystallization of this compound?
- Methodological Answer : Analyze intermolecular interactions using graph-set theory to map hydrogen bond donors/acceptors. For methoxy-substituted naphthoates, the methoxy oxygen often acts as a weak hydrogen bond acceptor, while ester carbonyl groups participate in stronger interactions. X-ray diffraction (XRD) paired with SHELXL refinement can resolve these patterns, as shown in small-molecule crystallography studies .
Advanced Research Questions
Q. How can SHELX software optimize the refinement of this compound’s crystal structure?
- Methodological Answer : Employ SHELXL for high-resolution refinement, particularly for handling twinned data or anisotropic displacement parameters. For complex cases (e.g., disordered methoxy groups), apply restraints to bond lengths and angles. SHELXPRO interfaces can streamline macromolecular compatibility checks, leveraging its robustness in resolving aromatic systems .
Q. What experimental design considerations are critical for assessing the compound’s systemic toxicity in animal models?
- Methodological Answer : Follow inclusion criteria from toxicological profiles for naphthalene derivatives, focusing on inhalation, oral, and dermal exposure routes. Use randomized dose allocation and conceal study group assignments to minimize bias. Monitor hepatic, renal, and respiratory endpoints, as outlined in risk-of-bias frameworks for controlled animal studies .
Q. How can contradictions in toxicity data for methylnaphthalene derivatives be systematically resolved?
- Methodological Answer : Conduct a systematic review using PubMed/TOXLINE query strings targeting Naphthalenes/pharmacokinetics and Polycyclic Aromatic Hydrocarbons/toxicity. Apply inclusion criteria to filter studies by species, exposure route, and health outcomes. Use risk-of-bias questionnaires to weigh evidence quality, as detailed in recent toxicological draft guidelines .
Q. What strategies improve the detection limits of this compound in environmental matrices?
- Methodological Answer : Optimize SPE cartridges (e.g., C18 or mixed-mode resins) for pre-concentration in water/sediment samples. Couple gas chromatography (GC) with electron capture detection (ECD) to leverage the compound’s electronegative substituents. Validate recovery rates using isotopically labeled internal standards, as adapted from oxidative stress biomarker methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
